molecular formula C21H36O4 B12341030 9,11-methane-epoxy Prostaglandin 1alpha

9,11-methane-epoxy Prostaglandin 1alpha

Cat. No.: B12341030
M. Wt: 352.5 g/mol
InChI Key: VGRVXLWYKKBTNM-OUKQBFOZSA-N
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Preparation Methods

The synthesis of 9,11-methane-epoxy Prostaglandin 1alpha involves several steps, starting from the precursor Prostaglandin H1. The synthetic route typically includes the formation of an epoxide ring at the 9,11 positions of the prostaglandin molecule. The reaction conditions often involve the use of strong oxidizing agents and controlled temperature settings to ensure the stability of the epoxide ring

Chemical Reactions Analysis

9,11-methane-epoxy Prostaglandin 1alpha undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are often other prostaglandin analogs with modified biological activities.

Scientific Research Applications

9,11-methane-epoxy Prostaglandin 1alpha has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,11-methane-epoxy Prostaglandin 1alpha involves its interaction with specific receptors on platelets and vascular smooth muscle cells. The compound binds to these receptors, triggering a cascade of intracellular events that lead to platelet aggregation and vascular contraction. The molecular targets include various G-protein coupled receptors and signaling pathways that regulate these physiological processes .

Comparison with Similar Compounds

9,11-methane-epoxy Prostaglandin 1alpha is unique compared to other prostaglandin analogs due to its stable epoxide ring and strong biological activity. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C21H36O4

Molecular Weight

352.5 g/mol

IUPAC Name

7-[6-[(E)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]heptanoic acid

InChI

InChI=1S/C21H36O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h12-13,16-20,22H,2-11,14-15H2,1H3,(H,23,24)/b13-12+

InChI Key

VGRVXLWYKKBTNM-OUKQBFOZSA-N

Isomeric SMILES

CCCCCC(/C=C/C1C2CC(C1CCCCCCC(=O)O)CO2)O

Canonical SMILES

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)CO2)O

Origin of Product

United States

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